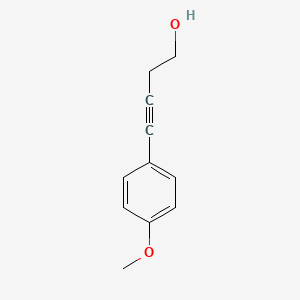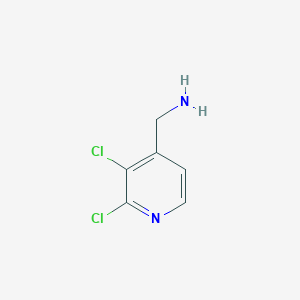![molecular formula C15H11NO5 B13992144 Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate typically involves the esterification of 4-[(4-nitrophenyl)carbonyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-[(4-aminophenyl)carbonyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-[(4-nitrophenyl)carbonyl]benzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(4-nitrophenyl)carbonyl]benzoate depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with different biological activities. The ester group can also participate in various biochemical pathways, influencing the compound’s overall effects.
Comparación Con Compuestos Similares
Methyl 4-[(4-nitrophenyl)carbonyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(4-aminophenyl)carbonyl]benzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[(4-nitrophenyl)carbonyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
This compound derivatives: Various derivatives with different substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C15H11NO5 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
methyl 4-(4-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C15H11NO5/c1-21-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(9-7-11)16(19)20/h2-9H,1H3 |
Clave InChI |
ZJBHPLPTDLRKCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)




![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)


